2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide
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Overview
Description
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide is an organic compound that features a benzodioxin ring fused with a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with thioacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one
Uniqueness
What sets 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide apart from similar compounds is its unique combination of the benzodioxin and thioacetamide groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H11NO3S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H11NO3S/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H2,11,12) |
InChI Key |
YFOACYXAGHCTEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)SCC(=O)N |
Origin of Product |
United States |
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